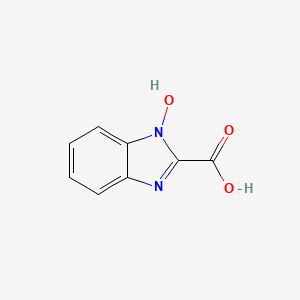

1-Hydroxybenzimidazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxybenzimidazole-2-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

The molecular weight of this compound is 162.15 . The empirical formula is C8H6N2O2 .Chemical Reactions Analysis

The chemical reactions involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step . It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .科学的研究の応用

Corrosion Inhibition

- Benzimidazole derivatives, including 1-Hydroxybenzimidazole, have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. These compounds exhibit corrosion inhibition by adsorbing on the iron surface, with their efficiency increasing at higher concentrations (Khaled, 2003).

Potential Anticancer Applications

- N-hydroxybenzimidazoles, a category including 1-Hydroxybenzimidazole-2-carboxylic acid, have shown inhibitory potency against human lactate dehydrogenase A, suggesting potential as anticancer agents. One specific compound demonstrated significant potency in inhibiting cell proliferation in certain cancer cell lines (Yue & Wang, 2015).

Chemical Modeling in Enzyme Studies

- Derivatives of 1-Hydroxybenzimidazole have been synthesized for evaluation as chemical models of the Asp-His-Ser triad in serine proteases. These models help in understanding the mechanisms of enzyme action (Jones & Taylor, 1977).

Electrochemical Sensing Applications

- Modified electrodes with 1-Hydroxybenzimidazole have been developed for the electrochemical determination of certain biomolecules, demonstrating the compound's potential in creating sensitive and selective sensors (Madhuchandra & Swamy, 2020).

Enzymatic Bioremediation

- 1-Hydroxybenzimidazole is a metabolite in the biodegradation pathway of certain pesticides. Its formation by microorganisms like Nocardioides sp. indicates its role in environmental bioremediation processes (Pandey et al., 2010).

Fluorescence and Structural Studies

- Benzimidazole derivatives, related to this compound, have been used in the formation of metal-organic frameworks with interesting structural and fluorescent properties, indicating potential applications in materials science (Yao et al., 2008).

Photophysical Properties

- Studies on the photophysical properties of 1-Hydroxybenzimidazole have revealed insights into its prototropic equilibria in excited states, contributing to our understanding of its behavior under different pH conditions and its potential applications in photochemistry (Mishra & Dogra, 1985).

作用機序

Target of Action

Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

For example, some imidazole derivatives have been found to inhibit certain enzymes, disrupt cell membranes, or interfere with DNA synthesis .

Biochemical Pathways

For instance, they may inhibit enzymatic reactions, disrupt signal transduction pathways, or interfere with DNA replication and transcription .

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that this compound may have a variety of effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .

将来の方向性

特性

IUPAC Name |

1-hydroxybenzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHROBPZWETYCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)

![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)

![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)